molecular formula C7H4N2O5 B114715 2,4-Dinitrobenzaldehyde CAS No. 528-75-6

2,4-Dinitrobenzaldehyde

Cat. No. B114715
Key on ui cas rn: 528-75-6
M. Wt: 196.12 g/mol
InChI Key: ZILXIZUBLXVYPI-UHFFFAOYSA-N
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Patent
US06713489B2

Procedure details

To a nitrogen purged 5 liter 4-neck flask fitted with a condenser, mechanical stirrer, addition funnel, and temperature probe, was added 325 mesh iron dust, which can be obtained from Aldrich, Milwaukee, Wis. (220 g, 3.9 mol, 8 equiv), water (800 mL), and glacial acetic acid (5 mL). Over the next hour, some frothing occurred and the temperature rose to 28° C. In a separate container, 2,4-dinitrobenzaldehyde (97 g, 0.49 mol, 1 equiv) was dissolved in 1:1 glacial acetic acid/ethyl acetate (800 mL). 2,4-Dinitrobenzaldehyde can be purchased from Aldrich, Milwaukee, Wis. About 5 mL of the 2,4-dinitrobenzaldehyde solution was added dropwise to the iron mixture, which led to a dissipation of the frothing. The reaction mixture was warmed to 35° C. with a steam bath. Without further heating, the remaining dinitrobenzaldehyde solution was added at such a rate as to maintain the temperature below 50° C. The addition was completed after 6 hours. The reaction mixture was diluted with water (1 L) and diatomaceous earth (BNL Fine Chemicals and Reagents, Meriden, Conn.) was added (100 g). The reaction mixture was stirred an additional 3 hours at which point the temperature had dropped to 25° C. The solids were removed by filtration. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×400 mL). The extracts were then used to wash the solids from the initial filtration. The organic layers were combined and washed with water (400 mL) and saturated aqueous NaHCO3 (3×400 mL). The combined organic layers were dried over MgSO4 and Darco G-60® (activated charcoal; BNL Fine Chemicals and Reagents, Meriden, Conn.) (10 g). After filtration to remove the drying agents, the organic layers were concentrated in vacuo to a slurry and diluted with 1 L of hexanes. The precipitated solids were collected by suction filtration and dried in air to give 2,4-diaminobenzaldehyde (48 g, 71%) as a light yellow solid.
Quantity
97 g
Type
reactant
Reaction Step One
Name
acetic acid ethyl acetate
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])([O-])=O.[N+](C1C([N+]([O-])=O)=C(C=CC=1)C=O)([O-])=O>C(O)(=O)C.C(OCC)(=O)C.O.[Fe]>[NH2:1][C:4]1[CH:11]=[C:10]([NH2:12])[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Name
acetic acid ethyl acetate
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)O.C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=O)C=CC1)[N+](=O)[O-]
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred an additional 3 hours at which point the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen purged 5 liter 4-neck flask
CUSTOM
Type
CUSTOM
Details
fitted with a condenser, mechanical stirrer, addition funnel
ADDITION
Type
ADDITION
Details
temperature probe, was added 325 mesh iron dust, which
CUSTOM
Type
CUSTOM
Details
rose to 28° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 50° C
ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
was added (100 g)
ADDITION
Type
ADDITION
Details
had dropped to 25° C
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×400 mL)
WASH
Type
WASH
Details
to wash the solids from the initial
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washed with water (400 mL) and saturated aqueous NaHCO3 (3×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4 and Darco G-60® (activated charcoal; BNL Fine Chemicals and Reagents, Meriden, Conn.) (10 g)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove the drying agents
CONCENTRATION
Type
CONCENTRATION
Details
the organic layers were concentrated in vacuo to a slurry
ADDITION
Type
ADDITION
Details
diluted with 1 L of hexanes
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=C(C=O)C=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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